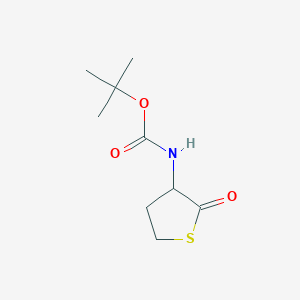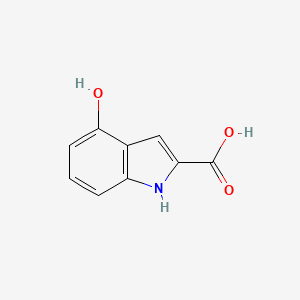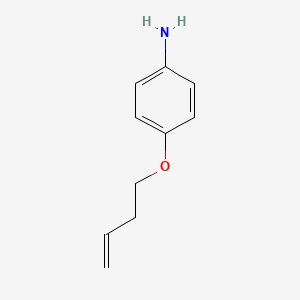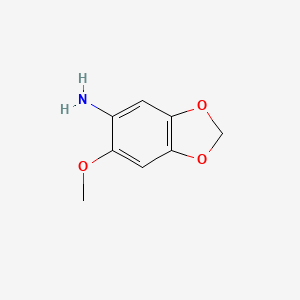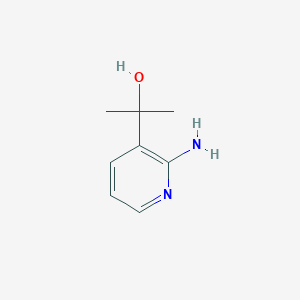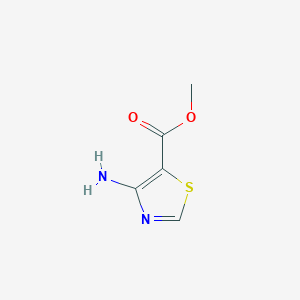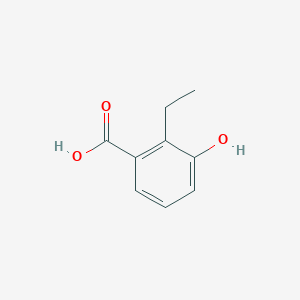
(2,5-Dichlorophenoxy)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has demonstrated the utility of chlorophenoxy derivatives in the synthesis of novel compounds with potential applications in various fields, including medicinal chemistry and materials science. For example, the synthesis of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione from a related chlorophenoxy compound illustrates the role these chemicals can play in developing new chemical entities with potential biological activity (Xue et al., 2008).
Environmental Remediation
Chlorophenoxy compounds, including derivatives of (2,5-Dichlorophenoxy)acetyl chloride, have been investigated for their environmental impact and potential for remediation. Studies on the adsorption of 2,4-dichlorophenoxy acetic acid using activated carbon derived from orange pulp highlight the application of these compounds in water treatment and pollution control (Angın & Güneş, 2020). Additionally, the photodegradation of chlorinated compounds, including chlorophenoxy derivatives, has been explored, shedding light on the pathways and mechanisms of environmental degradation of these persistent pollutants (Suegara et al., 2005).
Reaction Mechanisms and Characterization
The study of reaction mechanisms involving chlorophenoxy compounds is crucial for understanding their chemical behavior and potential applications. Research on the oxidation of chlorophenols catalyzed by enzymes and the characterization of reaction intermediates provides valuable insights into the chemical properties and reactivity of these compounds (Laurenti et al., 2003). These studies not only contribute to the fundamental understanding of chlorophenoxy chemistry but also pave the way for the development of novel applications and technologies based on these compounds.
Análisis Bioquímico
Biochemical Properties
(2,5-Dichlorophenoxy)acetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as an acylating agent, reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively . These interactions are crucial in the synthesis of pharmaceuticals and agrochemicals.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by modifying the activity of specific enzymes and proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the acylation of nucleophilic sites on biomolecules, such as proteins and enzymes . This acylation can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of acylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as prolonged enzyme inhibition or activation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and the levels of specific metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism.
Propiedades
IUPAC Name |
2-(2,5-dichlorophenoxy)acetyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJGJWREUUKZMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566512 |
Source


|
| Record name | (2,5-Dichlorophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55502-51-7 |
Source


|
| Record name | (2,5-Dichlorophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


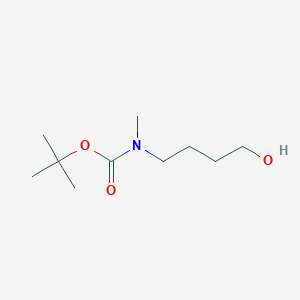
![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)
